1H-Tetrazole-1-dodecanoic acid
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Overview
Description
1H-Tetrazole-1-dodecanoic acid is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The compound is known for its high nitrogen content and stability, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-dodecanoic acid can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can accommodate a variety of nitriles, including aromatic, alkyl, and vinyl nitriles . Another method involves the use of triethyl orthoformate and sodium azide, which enables the formation of tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. Microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance yield and reduce reaction times . These methods offer advantages such as shorter reaction times, lower energy consumption, and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole-1-dodecanoic acid undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Scientific Research Applications
1H-Tetrazole-1-dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Incorporated into various clinical drugs, including antihypertensive agents and antibiotics.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-dodecanoic acid involves its interaction with molecular targets and pathways. Tetrazoles can form hydrogen bonds and coordinate with metal ions, facilitating receptor-ligand interactions. The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion, enhancing their binding affinity to biological targets . Additionally, tetrazoles can penetrate cell membranes more easily due to their lipid solubility, making them effective in drug delivery .
Comparison with Similar Compounds
1H-Tetrazole-1-dodecanoic acid can be compared with other similar compounds, such as:
5-Substituted 1H-Tetrazoles: These compounds are bioisosteres of carboxylic acids and are used in medicinal chemistry for their enhanced stability and bioavailability.
1,5-Disubstituted Tetrazoles: These compounds are bioisosteres of cis-amides and are used in drug design for their ability to form hydrogen bonds and coordinate with metals.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This compound’s combination of a tetrazole ring and a dodecanoic acid moiety makes it valuable in applications requiring both high nitrogen content and hydrophobic characteristics .
Properties
CAS No. |
117027-70-0 |
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Molecular Formula |
C13H24N4O2 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
12-(tetrazol-1-yl)dodecanoic acid |
InChI |
InChI=1S/C13H24N4O2/c18-13(19)10-8-6-4-2-1-3-5-7-9-11-17-12-14-15-16-17/h12H,1-11H2,(H,18,19) |
InChI Key |
XIKUMHJOFWAQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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